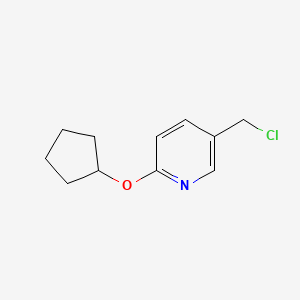
5-(Chloromethyl)-2-cyclopentyloxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, other names, and its structural formula. The structure can often be found in chemical databases .
Synthesis Analysis
The synthesis of a compound can be found in the chemical literature, particularly in journals dedicated to synthetic chemistry . The synthesis usually involves a series of chemical reactions, starting from readily available starting materials.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry. Crystallographic methods can provide detailed three-dimensional structures .Chemical Reactions Analysis
Information about the chemical reactions involving the compound can be found in the chemical literature. This includes reactions in which the compound is a reactant, a product, or a catalyst .Physical and Chemical Properties Analysis
Physical and chemical properties include melting point, boiling point, solubility, optical activity, and reactivity. These can be found in chemical databases or determined experimentally .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
5-(Chloromethyl)-2-cyclopentyloxypyridine serves as a key intermediate in the synthesis of various heterocyclic compounds, particularly imidazo[1,2-a]pyridines. These compounds are notable for their broad applications in medicinal chemistry due to their structural features and "drug prejudice" scaffold. The synthesis methods include condensation, multicomponent reactions, oxidative coupling, and more, highlighting the versatility of this compound in creating pharmacologically relevant structures (Bagdi, Santra, Monir, & Hajra, 2015).
Adsorption and Removal of Heavy Metals
The compound has been utilized in the preparation of novel adsorbents for the removal of heavy metal ions from aqueous solutions. By anchoring related compounds onto substrates like chloromethylated polystyrene beads, researchers have developed materials capable of selectively adsorbing Cu(II), Pb(II), and Hg(II) ions from water. This application is crucial for environmental remediation and the treatment of industrial wastewaters (Zhang, Chen, Wang, & Wei, 2014).
Studies on Tautomeric and Conformational Equilibria
Research involving this compound and its derivatives has contributed to understanding the effects of halogenation on the tautomeric and conformational equilibria of heterocyclic compounds. These studies are significant for developing new pharmaceuticals and understanding the behavior of nucleobases, which are crucial for genetic information processing (Calabrese, Maris, Uriarte, Cocinero, & Melandri, 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(chloromethyl)-2-cyclopentyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-7-9-5-6-11(13-8-9)14-10-3-1-2-4-10/h5-6,8,10H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHWEFSBJAZBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250546-74-7 |
Source


|
| Record name | 5-(chloromethyl)-2-(cyclopentyloxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[5,7-dimethyl-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2826558.png)

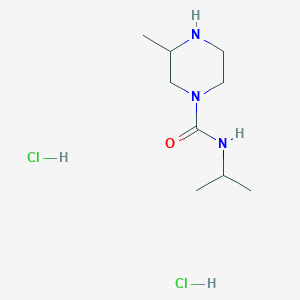
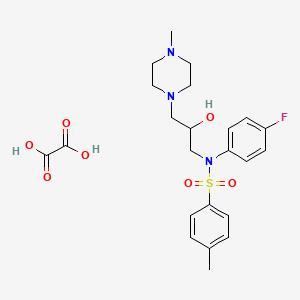

![3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2826571.png)
![2-methanesulfonyl-5-methyl-N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2826572.png)
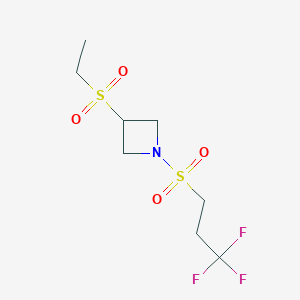
![(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2826574.png)
![N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2826576.png)
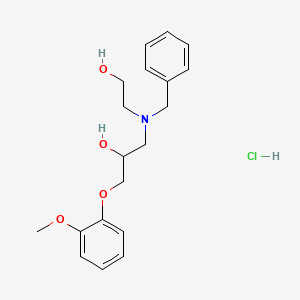
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2826579.png)

![4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2826582.png)
